Ethyl 2,5-difluorobenzoate

Description

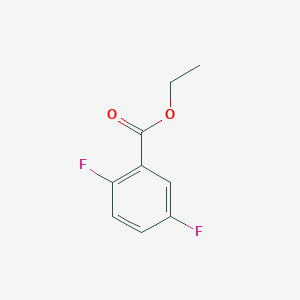

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,5-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNZLYJCCASTNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615575 | |

| Record name | Ethyl 2,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708-25-8 | |

| Record name | Benzoic acid, 2,5-difluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=708-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,5-difluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,5-difluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2,5-Difluorobenzoate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to Ethyl 2,5-difluorobenzoate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental protocols, and critical parameters involved in its synthesis. We will explore the prevalent Fischer-Speier esterification route, delve into alternative synthetic strategies, and provide detailed, field-proven experimental methodologies. This guide emphasizes scientific integrity, reproducibility, and a thorough understanding of the underlying reaction mechanisms to empower researchers in their synthetic endeavors.

Introduction: The Significance of Ethyl 2,5-Difluorobenzoate

Fluorinated organic molecules play a pivotal role in modern drug discovery and materials science. The introduction of fluorine atoms into a molecular scaffold can significantly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Ethyl 2,5-difluorobenzoate serves as a crucial building block in the synthesis of a wide array of bioactive molecules. Its structural motif is found in pharmaceuticals targeting a range of therapeutic areas. A thorough understanding of its synthesis is therefore paramount for chemists working in these fields.

This guide will focus on the practical synthesis of Ethyl 2,5-difluorobenzoate, providing not just procedural steps, but also the scientific rationale behind them.

Primary Synthesis Pathway: Fischer-Speier Esterification

The most common and direct route to Ethyl 2,5-difluorobenzoate is the Fischer-Speier esterification of 2,5-difluorobenzoic acid with ethanol in the presence of an acid catalyst. This reversible reaction is a cornerstone of organic synthesis, valued for its simplicity and use of readily available starting materials.

Mechanistic Insights

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The mechanism proceeds through several key reversible steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 2,5-difluorobenzoic acid, enhancing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, Ethyl 2,5-difluorobenzoate.

To drive the equilibrium towards the product side, an excess of the alcohol (ethanol) is typically used, and/or the water formed during the reaction is removed.[1][2]

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol: Fischer Esterification

This protocol provides a robust method for the synthesis of Ethyl 2,5-difluorobenzoate.

Materials:

-

2,5-Difluorobenzoic acid (1.0 eq)

-

Anhydrous Ethanol (10-20 eq)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated Sodium Chloride solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Diethyl Ether or Ethyl Acetate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-difluorobenzoic acid.

-

Reagent Addition: Add a significant excess of anhydrous ethanol to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid with stirring. The addition of acid is exothermic and should be done cautiously.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, most of the excess ethanol is removed under reduced pressure using a rotary evaporator.

-

Extraction: The residue is dissolved in diethyl ether or ethyl acetate and transferred to a separatory funnel. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Ethyl 2,5-difluorobenzoate.

-

Purification: The crude product can be purified by vacuum distillation to obtain a colorless liquid.

Microwave-Assisted Fischer Esterification: An Expedited Approach

To accelerate the reaction, microwave-assisted organic synthesis (MAOS) can be employed. This technique often leads to significantly reduced reaction times and improved yields.

Key Parameters for Microwave Synthesis:

-

Temperature: Typically in the range of 130-150°C.

-

Time: Reaction times are often reduced to 15-30 minutes.

-

Catalyst: Sulfuric acid remains an effective catalyst.

A sealed vessel is used in microwave synthesis, which allows the temperature to exceed the boiling point of the solvent, thereby increasing the reaction rate.[3][4]

Alternative Synthesis Pathways

While Fischer esterification is the most common method, other pathways can be utilized, particularly if 2,5-difluorobenzoic acid is not the desired starting material.

From 2,5-Difluorobenzoyl Chloride

An alternative and often faster method involves the reaction of 2,5-difluorobenzoyl chloride with ethanol. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

2,5-Difluorobenzoyl Chloride + Ethanol --(Base)--> Ethyl 2,5-Difluorobenzoate + Base·HCl

This method is advantageous as it is generally irreversible and proceeds to completion under mild conditions.

Caption: Esterification via Acyl Chloride.

Synthesis from 1,4-Difluorobenzene

For a more convergent synthesis, Ethyl 2,5-difluorobenzoate can be prepared from 1,4-difluorobenzene. This multi-step process typically involves:

-

Directed Ortho-Metalation: Treatment of 1,4-difluorobenzene with a strong base, such as n-butyllithium, results in lithiation at one of the positions ortho to a fluorine atom.

-

Carboxylation: The resulting aryllithium species is then quenched with carbon dioxide (dry ice) to form 2,5-difluorobenzoic acid after acidic workup.

-

Esterification: The synthesized 2,5-difluorobenzoic acid is then subjected to Fischer esterification as described previously.

This pathway is particularly useful when 2,5-difluorobenzoic acid is not commercially available or is prohibitively expensive.

Synthesis of the Precursor: 2,5-Difluorobenzoic Acid

The primary precursor for the most common synthesis route is 2,5-difluorobenzoic acid. A common laboratory-scale synthesis involves the oxidation of 1,2,4-trifluorobenzene.[5]

Characterization and Physicochemical Properties

Thorough characterization of the final product is essential to confirm its identity and purity.

Spectroscopic Data

-

1H NMR: The proton NMR spectrum of Ethyl 2,5-difluorobenzoate will show characteristic signals for the aromatic protons and the ethyl group. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

-

13C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons (with carbon-fluorine coupling), and the ethyl group carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretch of the ester, typically in the region of 1720-1740 cm-1. C-F stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of Ethyl 2,5-difluorobenzoate (186.16 g/mol ).

Physicochemical Properties

| Property | Value |

| Molecular Formula | C9H8F2O2 |

| Molecular Weight | 186.16 g/mol [6] |

| Appearance | Colorless liquid |

| CAS Number | 708-25-8[6] |

Conclusion

The synthesis of Ethyl 2,5-difluorobenzoate is a well-established process, with the Fischer-Speier esterification of 2,5-difluorobenzoic acid being the most practical and widely used method. This guide has provided a detailed examination of this primary pathway, including its mechanism and a robust experimental protocol. Alternative synthetic routes from 2,5-difluorobenzoyl chloride and 1,4-difluorobenzene offer flexibility depending on the availability of starting materials. By understanding the underlying chemical principles and adhering to the detailed methodologies presented, researchers can confidently and efficiently synthesize this valuable intermediate for their applications in drug discovery and materials science.

References

-

Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]

-

Otera, J. Esterification. Chemical Reviews1993 , 93 (4), 1449–1470. [Link]

- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.

-

Oakwood Chemical. Ethyl 2,5-difluorobenzoate. [Link]

-

PubChem. 2,5-Difluorobenzoic acid. [Link]

-

NIST WebBook. 2,5-Difluorobenzoic acid. [Link]

-

NIST WebBook. 2,5-Difluorobenzoic acid, ethyl ester. [Link]

-

De la Hoz, A.; Díaz-Ortiz, Á.; Moreno, A. Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews2005 , 34 (2), 164–178. [Link]

-

Organic Syntheses. Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. [Link]

-

Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

-

Chemical Suppliers. Ethyl 2,5-difluorobenzoate. [Link]

-

PubChem. 2-(Methanesulfonamido)ethyl 2,5-difluorobenzoate. [Link]

-

Oakwood Chemical. Ethyl 2,5-difluorobenzoate. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. 2,5-Difluorobenzoic acid [xieshichem.com]

- 4. WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times - Google Patents [patents.google.com]

- 5. 2,5-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Ethyl 2,5-difluorobenzoate [oakwoodchemical.com]

An In-depth Technical Guide to Ethyl 2,5-difluorobenzoate (CAS 708-25-8)

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of Ethyl 2,5-difluorobenzoate, a key fluorinated building block in organic synthesis and pharmaceutical development. This document moves beyond a simple datasheet to offer actionable insights grounded in established scientific principles and practical applications.

Core Molecular Profile and Physicochemical Properties

Ethyl 2,5-difluorobenzoate is a disubstituted aromatic ester. The presence of two fluorine atoms on the benzene ring significantly influences its electronic properties and reactivity, making it a valuable synthon for introducing fluorine into target molecules. This strategic placement of electron-withdrawing fluorine atoms enhances the compound's utility in various synthetic transformations.

Table 1: Physicochemical Properties of Ethyl 2,5-difluorobenzoate

| Property | Value | Source |

| CAS Number | 708-25-8 | [1] |

| Molecular Formula | C₉H₈F₂O₂ | [1] |

| Molecular Weight | 186.16 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 212 °C (414 °F) | |

| Melting Point | -34 °C (-29 °F) | |

| Density | 1.045 g/cm³ at 25 °C (77 °F) | |

| Log P (Octanol/Water) | 2.59 at 22.8 °C (73.0 °F) |

Note: The Log P value suggests that bioaccumulation is not expected.

Synthesis and Mechanistic Considerations

The primary route for synthesizing Ethyl 2,5-difluorobenzoate is through the Fischer esterification of 2,5-difluorobenzoic acid with ethanol, catalyzed by a strong acid.

Reaction: 2,5-difluorobenzoic acid + Ethanol ⇌ Ethyl 2,5-difluorobenzoate + Water

The causality behind this choice of reaction is its efficiency and atom economy. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the ethanol. The reaction is reversible, and to drive it towards the product, it is common practice to either use an excess of the alcohol or to remove water as it is formed.

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl 2,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Core Molecular and Physical Characteristics

Ethyl 2,5-difluorobenzoate is a halogenated aromatic ester. Its core structure consists of a benzene ring substituted with two fluorine atoms at the 2 and 5 positions, and an ethyl ester group.

Molecular Identity

The fundamental molecular identifiers for Ethyl 2,5-difluorobenzoate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈F₂O₂ | |

| Molecular Weight | 186.16 g/mol | |

| CAS Number | 708-25-8 | |

| IUPAC Name | Ethyl 2,5-difluorobenzoate |

Diagram: Molecular Structure of Ethyl 2,5-difluorobenzoate

Caption: 2D structure of Ethyl 2,5-difluorobenzoate.

Known and Predicted Physical Properties

While specific experimental data for the boiling point, melting point, and density of Ethyl 2,5-difluorobenzoate are not consistently reported in publicly available literature, we can infer general characteristics from closely related isomers and provide protocols for their precise measurement. Esters are polar molecules that exhibit dipole-dipole interactions and van der Waals forces. Their boiling points are generally lower than carboxylic acids with the same number of carbon atoms due to the absence of intermolecular hydrogen bonding.

| Property | Value | Notes and Experimental Protocol |

| Boiling Point | Data not available | The boiling point can be determined experimentally using the Thiele tube method or by distillation. A detailed protocol is provided in Section 3.1. |

| Melting Point | Data not available | Given that many similar small esters are liquids at room temperature, it is likely that Ethyl 2,5-difluorobenzoate is also a liquid under standard conditions. |

| Density | Data not available | The density of a liquid can be determined by accurately measuring the mass of a known volume. A detailed protocol is provided in Section 3.2. |

| Solubility | Expected to be soluble in common organic solvents. | Based on its ester functionality and aromatic nature, solubility is anticipated in solvents such as chloroform, acetone, and ethyl acetate. |

Safety, Handling, and Storage

Given the absence of a specific, comprehensive safety data sheet (SDS) for Ethyl 2,5-difluorobenzoate, it is prudent to handle this chemical with the precautions established for its isomers and related fluorinated aromatic compounds.

Hazard Identification

Based on data for analogous compounds like Ethyl 2,4-difluorobenzoate, the following hazards should be anticipated:

-

Skin and Eye Irritation: May cause irritation upon contact.

-

Respiratory Tract Irritation: Inhalation of vapors may cause irritation to the respiratory system.

-

Harmful if Swallowed or Inhaled: May be harmful if ingested or inhaled.

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing vapors, mists, or gas.

-

Avoid contact with skin and eyes.

Storage

-

Store in a tightly closed container in a cool, dry place.

-

Keep away from sources of ignition.

Experimental Protocols for Property Determination

The following section provides detailed, step-by-step methodologies for determining the key physical and spectroscopic properties of Ethyl 2,5-difluorobenzoate.

Determination of Boiling Point using the Thiele Tube Method

This micro-scale method is ideal for determining the boiling point with a small amount of sample.

Materials:

-

Thiele tube filled with mineral oil

-

Thermometer

-

Small test tube (e.g., 75 x 12 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

Procedure:

-

Add approximately 0.5 mL of Ethyl 2,5-difluorobenzoate to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer and attached test tube into the Thiele tube, making sure the sample is below the side arm of the Thiele tube.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or micro-burner.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Once a continuous stream of bubbles is observed, remove the heat.

-

The liquid will begin to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Diagram: Boiling Point Determination Workflow

Caption: Workflow for boiling point determination.

Determination of Density

The density of a liquid is its mass per unit volume.

Materials:

-

Analytical balance

-

Volumetric flask (e.g., 10 mL or 25 mL)

-

Pasteur pipette

Procedure:

-

Carefully clean and dry the volumetric flask.

-

Place the empty, dry volumetric flask on the analytical balance and tare the balance to zero.

-

Carefully add Ethyl 2,5-difluorobenzoate to the volumetric flask until the bottom of the meniscus is level with the calibration mark. A Pasteur pipette can be used for fine adjustment.

-

Record the mass of the liquid and the flask.

-

Subtract the mass of the empty flask (if not tared) to obtain the mass of the liquid.

-

Calculate the density using the formula: Density = Mass / Volume.

Acquisition of Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Sample Preparation:

-

Dissolve 10-50 mg of Ethyl 2,5-difluorobenzoate in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

-

If any solid particles are present, filter the solution through a small cotton plug in a pipette.

Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H spectrum. A standard acquisition will involve a 90° pulse and a single scan if the sample is sufficiently concentrated.

-

Acquire the ¹³C spectrum. This will typically require multiple scans due to the lower natural abundance of ¹³C.

IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation (Neat Liquid):

-

Place a drop of Ethyl 2,5-difluorobenzoate onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin film of the liquid between the plates.

Acquisition:

-

Obtain a background spectrum of the empty IR spectrometer.

-

Place the salt plate assembly in the sample holder of the spectrometer.

-

Acquire the IR spectrum of the sample.

References

A Technical Guide to the Spectroscopic Characterization of Ethyl 2,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth guide provides a comprehensive analysis of the spectroscopic data of Ethyl 2,5-difluorobenzoate (CAS No. 708-25-8), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its structural features through modern spectroscopic techniques is paramount for quality control, reaction monitoring, and the rational design of novel molecules. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the unequivocal identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

Ethyl 2,5-difluorobenzoate is an aromatic ester with the molecular formula C₉H₈F₂O₂. Its structure consists of a benzene ring substituted with two fluorine atoms at positions 2 and 5, and an ethyl ester group at position 1. The strategic placement of the fluorine atoms significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 2,5-difluorobenzoate, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The presence of fluorine atoms introduces complex spin-spin coupling, leading to intricate splitting patterns that are highly informative.

Table 1: Predicted ¹H NMR Data for Ethyl 2,5-difluorobenzoate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.65 | ddd | 1H | H-6 |

| ~7.30 | m | 1H | H-3 |

| ~7.20 | m | 1H | H-4 |

| 4.40 | q | 2H | -OCH₂CH₃ |

| 1.38 | t | 3H | -OCH₂CH₃ |

Interpretation of the ¹H NMR Spectrum:

The aromatic region (δ 7.0-8.0 ppm) is expected to show three distinct signals corresponding to the three protons on the benzene ring.[1][2] The downfield shifts are characteristic of protons attached to an electron-deficient aromatic ring.[1][2] The ethyl group gives rise to a quartet for the methylene (-OCH₂-) protons due to coupling with the adjacent methyl group, and a triplet for the methyl (-CH₃) protons.

The proton at position 6 (H-6) is anticipated to be the most downfield due to the deshielding effects of the adjacent ester group and the fluorine atom at position 5. It will likely appear as a doublet of doublet of doublets (ddd) due to coupling with H-4, H-3, and the fluorine at position 5. The protons at positions 3 and 4 will exhibit complex multiplets (m) due to coupling with each other and the neighboring fluorine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The presence of fluorine atoms leads to C-F coupling, which can be observed in the spectrum and aids in peak assignment.

Table 2: Predicted ¹³C NMR Data for Ethyl 2,5-difluorobenzoate

| Chemical Shift (δ) ppm | Assignment |

| ~164 | C=O |

| ~159 (d) | C-2 |

| ~156 (d) | C-5 |

| ~125 (d) | C-1 |

| ~120 (dd) | C-6 |

| ~119 (dd) | C-4 |

| ~118 (d) | C-3 |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the ester group is expected to appear at the most downfield position (~164 ppm). The aromatic carbons will resonate in the region of 110-160 ppm. The carbons directly bonded to fluorine (C-2 and C-5) will show large one-bond C-F coupling constants and will appear as doublets. The other aromatic carbons will also exhibit smaller C-F couplings. The two aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized procedure is crucial for obtaining high-quality, reproducible NMR data.[3][4]

Sample Preparation:

-

Weigh approximately 10-20 mg of Ethyl 2,5-difluorobenzoate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[5][6][7]

-

Transfer the solution to a standard 5 mm NMR tube.

Instrumental Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of Ethyl 2,5-difluorobenzoate will be dominated by absorptions from the ester group and the fluorinated aromatic ring.

Table 3: Characteristic IR Absorptions for Ethyl 2,5-difluorobenzoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1730-1715 | Strong | C=O stretch (ester)[8] |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring)[1] |

| ~1300-1250 | Strong | C-O stretch (ester, aryl-O)[8] |

| ~1150-1100 | Strong | C-O stretch (ester, O-alkyl)[8] |

| ~1200-1100 | Strong | C-F stretch |

Interpretation of the IR Spectrum:

The most prominent peak in the IR spectrum will be the strong absorption of the carbonyl (C=O) group of the ester, typically appearing around 1720 cm⁻¹.[8] The presence of conjugation with the aromatic ring slightly lowers this frequency compared to a saturated ester.[8] The characteristic C-O stretching vibrations of the ester group will be visible as two strong bands in the 1300-1100 cm⁻¹ region.[8] The C-F stretching vibrations also appear in this region and may overlap with the C-O signals. Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be seen just below 3000 cm⁻¹.

Experimental Protocol for FT-IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of liquid Ethyl 2,5-difluorobenzoate directly onto the crystal.

-

For a solid sample, place a small amount of the solid on the crystal and apply pressure to ensure good contact.[9]

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 4: Predicted Key Fragments in the Mass Spectrum of Ethyl 2,5-difluorobenzoate

| m/z | Proposed Fragment |

| 186 | [M]⁺ (Molecular Ion) |

| 158 | [M - C₂H₄]⁺ |

| 141 | [M - OC₂H₅]⁺ |

| 113 | [M - OC₂H₅ - CO]⁺ |

Interpretation of the Mass Spectrum:

The molecular ion peak [M]⁺ is expected at m/z 186, corresponding to the molecular weight of Ethyl 2,5-difluorobenzoate. A common fragmentation pathway for esters is the loss of the alkoxy group, which in this case would lead to the formation of the 2,5-difluorobenzoyl cation at m/z 141. Further fragmentation of this ion by loss of carbon monoxide would give the 2,5-difluorophenyl cation at m/z 113. Another possible fragmentation is the McLafferty rearrangement, leading to the loss of ethylene (C₂H₄) and the formation of a radical cation of 2,5-difluorobenzoic acid at m/z 158.

Experimental Protocol for Mass Spectrometry Data Acquisition

Sample Introduction and Ionization:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[12][13]

Data Acquisition:

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.[14]

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation and characterization of Ethyl 2,5-difluorobenzoate. Each technique offers unique and complementary information, allowing for an unambiguous confirmation of the molecule's identity and purity. The protocols and interpretations provided in this guide serve as a valuable resource for researchers and professionals working with this important chemical intermediate.

References

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? [Online] Available at: [Link]

-

Taylor & Francis Online. (Date not available). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Online] Available at: [Link]

-

J-Stage. (Date not available). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Online] Available at: [Link]

-

Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Online] Available at: [Link]

-

alwsci. (2025). How To Prepare And Run An NMR Sample. [Online] Available at: [Link]

-

Agilent. (Date not available). FTIR SPECTROSCOPY REFERENCE GUIDE. [Online] Available at: [Link]

-

Drawell. (Date not available). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Online] Available at: [Link]

-

Innovatech Labs. (2022). How Does FTIR Analysis Work? [Online] Available at: [Link]

-

The Royal Society of Chemistry. (Date not available). Best Practice Guide for Generating Mass Spectra. [Online] Available at: [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Online] Available at: [Link]

-

OpenStax. (Date not available). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Online] Available at: [Link]

-

National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Online] Available at: [Link]

-

Michigan State University Department of Chemistry. (Date not available). Mass Spectrometry. [Online] Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. reddit.com [reddit.com]

- 6. tandfonline.com [tandfonline.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. agilent.com [agilent.com]

- 11. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 12. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. rsc.org [rsc.org]

A Technical Guide to the Solubility of Ethyl 2,5-difluorobenzoate: Principles, Determination, and Application

Abstract

Ethyl 2,5-difluorobenzoate (CAS No. 708-25-8) is a fluorinated aromatic ester with significant potential as a building block in the synthesis of pharmaceuticals and advanced materials. A thorough understanding of its solubility in various solvents is a critical prerequisite for its effective use in reaction chemistry, purification, and formulation. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, experimentally determine, and apply the solubility profile of this compound. We will delve into the physicochemical properties that govern its solubility, present a robust, self-validating protocol for its quantitative measurement, and discuss the practical implications of the resulting data.

Introduction: The Significance of Solubility

In both chemical synthesis and pharmaceutical sciences, solubility is a fundamental physical property that dictates the viability of a process. For a compound like Ethyl 2,5-difluorobenzoate, selecting an appropriate solvent is crucial for:

-

Reaction Kinetics: Ensuring reactants are in the same phase to allow for efficient molecular interaction.

-

Purification: Enabling techniques like recrystallization, where solubility differences at varying temperatures are exploited.

-

Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a key determinant of bioavailability and deliverability.[1][2][3]

More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making solubility a major challenge for formulation scientists.[2][3][4] Understanding the solubility of key intermediates like Ethyl 2,5-difluorobenzoate is the first step in overcoming these hurdles. This guide provides the theoretical basis and practical methodology to establish a comprehensive solubility profile for this compound.

Physicochemical Characterization and Predicted Behavior

The molecular structure of a compound is the primary determinant of its solubility.[4]

Table 1: Physicochemical Properties of Ethyl 2,5-difluorobenzoate

| Property | Value | Source |

| CAS Number | 708-25-8 | [5][6] |

| Molecular Formula | C₉H₈F₂O₂ | [5][6] |

| Molecular Weight | 186.16 g/mol | [5][6] |

| Structure | ||

Structural Analysis:

-

Polar Moieties: The molecule possesses an ester functional group (-COO-) and two fluorine atoms. The electronegative oxygen and fluorine atoms create polar bonds, allowing for dipole-dipole interactions and hydrogen bond acceptance.

-

Non-polar Moiety: The benzene ring is a large, non-polar, and hydrophobic component.

Predicted Solubility ("Like Dissolves Like"): The principle of "like dissolves like" suggests that polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[7][8] Based on its structure, Ethyl 2,5-difluorobenzoate is expected to exhibit:

-

High solubility in moderately polar organic solvents like ketones (e.g., acetone), esters (e.g., ethyl acetate), and ethers (e.g., tetrahydrofuran), which can engage in dipole-dipole interactions.

-

Good solubility in non-polar aromatic solvents like toluene, due to the compatible benzene ring.

-

Moderate solubility in short-chain alcohols (e.g., ethanol, methanol), which can act as both hydrogen bond donors and acceptors.

-

Low solubility in highly polar protic solvents like water, as the large non-polar benzene ring will dominate interactions.

-

Low solubility in very non-polar aliphatic solvents like hexane, which lack the ability to interact with the polar ester group.

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable quantitative data, a rigorous experimental method is required. The Isothermal Equilibrium Shake-Flask Method is a gold-standard technique for determining the solubility of a solid in a solvent.

Causality Behind the Method

This method is designed to achieve a state of thermodynamic equilibrium where the solvent is saturated with the solute at a specific temperature. Every step is critical: excess solute ensures saturation, constant agitation facilitates dissolution, and sufficient time allows the system to reach a stable equilibrium. Temperature control is paramount, as solubility is highly temperature-dependent.[7][9]

Step-by-Step Protocol

-

Preparation: Add an excess amount of Ethyl 2,5-difluorobenzoate to a series of vials, each containing a precisely measured volume of a selected solvent. "Excess" means adding enough solid so that a visible amount remains undissolved upon completion of the experiment.

-

Equilibration: Seal the vials and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed.

-

Expert Insight: The goal is to ensure the system reaches equilibrium. To validate this, preliminary experiments should be run where samples are taken at various time points (e.g., 12, 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration of the solute no longer increases over time. For most organic systems, 24-48 hours is sufficient.

-

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to rest in the isothermal bath for at least 2 hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) into a pre-weighed volumetric flask.

-

Trustworthiness Check: Filtering is a critical step to remove any microscopic undissolved particles, which would otherwise lead to an overestimation of solubility. Pre-warming or pre-cooling the syringe and filter to the experimental temperature can prevent premature crystallization of the solute.

-

-

Quantification:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the chosen analytical method.

-

Quantify the concentration of Ethyl 2,5-difluorobenzoate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).[7]

-

A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.

-

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the results in units such as mg/mL, g/100 g solvent, or mol/L.

Experimental Workflow Diagram

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Data Presentation and Interpretation

The collected data should be organized systematically to allow for clear interpretation and comparison.

Table 2: Solubility Data Template for Ethyl 2,5-difluorobenzoate at 25 °C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Alcohols | Methanol | 5.1 | Experimental Value | Calculated Value |

| Ethanol | 4.3 | Experimental Value | Calculated Value | |

| Ketones | Acetone | 4.3 | Experimental Value | Calculated Value |

| Esters | Ethyl Acetate | 4.4 | Experimental Value | Calculated Value |

| Ethers | Tetrahydrofuran (THF) | 4.0 | Experimental Value | Calculated Value |

| Aromatics | Toluene | 2.4 | Experimental Value | Calculated Value |

| Aliphatics | n-Hexane | 0.1 | Experimental Value | Calculated Value |

| Aqueous | Water | 10.2 | Experimental Value | Calculated Value |

Interpretation: By plotting the experimental solubility values against a solvent property like the polarity index, a researcher can visualize the relationship between solvent nature and solubility. This analysis validates the initial predictions based on molecular structure and provides a powerful tool for selecting optimal solvents for specific applications. For instance, a solvent with high dissolving power would be chosen for a reaction, while a pair of solvents—one in which the compound is highly soluble and another in which it is poorly soluble—would be ideal for recrystallization.

Conclusion

While specific public data on the solubility of Ethyl 2,5-difluorobenzoate is scarce, this guide provides the essential theoretical and practical framework for any researcher to generate this critical information. By combining an understanding of the compound's physicochemical properties with a robust, validated experimental protocol, scientists can build a comprehensive solubility profile. This data is indispensable for informed solvent selection, enabling efficient reaction design, effective purification strategies, and the successful development of novel chemical entities.

References

-

Shayan, M., et al. (2021). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. Available at: [Link]

-

Cisneros, G.A., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]

-

Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. Available at: [Link]

-

Savjani, K.T., Gajjar, A.K., & Savjani, J.K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available at: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. Available at: [Link]

-

Cisneros, G.A., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. Available at: [Link]

-

Savjani, K.T., Gajjar, A.K., & Savjani, J.K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available at: [Link]

-

Palmer, D.S., et al. (2012). A Review of Methods for the Calculation of Solution Free Energies and the Modelling of Systems in Solution. ResearchGate. Available at: [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]

-

Lin, M., et al. (2019). Solubility Determination and Thermodynamic Modeling for the System NaCl–NH4Cl–Diethanolamine–H2O. Journal of Chemical & Engineering Data. Available at: [Link]

-

Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Semantic Scholar. Available at: [Link]

-

University Handout. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]

-

Oakwood Chemical. (n.d.). Ethyl 2,5-difluorobenzoate. Available at: [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ucd.ie [ucd.ie]

- 5. 708-25-8|Ethyl 2,5-difluorobenzoate|BLD Pharm [bldpharm.com]

- 6. Ethyl 2,5-difluorobenzoate [oakwoodchemical.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.ws [chem.ws]

- 9. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Importance of a Fluorinated Building Block

An In-depth Technical Guide to the Reactivity of Ethyl 2,5-difluorobenzoate

Ethyl 2,5-difluorobenzoate is a synthetically versatile aromatic compound that serves as a crucial intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility stems from the unique electronic properties conferred by the two fluorine atoms and the ethyl ester group, which collectively modulate the reactivity of the benzene ring in a predictable and exploitable manner.

This guide provides an in-depth analysis of the core reactivity patterns of ethyl 2,5-difluorobenzoate. We will move beyond simple reaction schemes to explore the underlying mechanistic principles, offering researchers and drug development professionals the causal insights needed to effectively incorporate this building block into complex synthetic strategies. The discussion is grounded in established chemical principles, including Nucleophilic Aromatic Substitution (SNAr) and Directed ortho-Metalation (DoM), providing a framework for rational reaction design and troubleshooting.

Physicochemical Properties

A foundational understanding begins with the compound's basic properties, which are critical for experimental design, including solvent selection and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 708-25-8 | [2][3][4] |

| Molecular Formula | C₉H₈F₂O₂ | [2][5] |

| Molecular Weight | 186.16 g/mol | [2][5] |

| Appearance | Colorless to slightly pale yellow liquid | [6] |

| Purity | Typically ≥97-99% | [2][7] |

The Electronic Landscape: Understanding Regioselectivity

The reactivity of ethyl 2,5-difluorobenzoate is governed by the interplay of the electronic effects of its substituents.

-

Fluorine Atoms (C2 and C5): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

-

Ethyl Ester Group (-COOEt at C1): The ester group is also electron-withdrawing and deactivating towards traditional electrophilic aromatic substitution.[8][9] Crucially, its carbonyl oxygen acts as a Lewis basic site, capable of coordinating with organometallic bases, and its structure can stabilize adjacent carbanions through resonance.

These combined effects render the aromatic ring highly electron-deficient , predisposing it to two major classes of synthetic transformations: nucleophilic aromatic substitution and directed ortho-metalation.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality

The electron-deficient nature of the ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr), a powerful method for forming new bonds at aromatic carbons.[8][9] The reaction proceeds via a two-step addition-elimination mechanism.

Mechanism and the Meisenheimer Complex

The cornerstone of the SNAr mechanism is the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9][10]

-

Addition: A strong nucleophile (Nu⁻) attacks one of the carbons bearing a fluorine atom (an ipso-attack), breaking the aromaticity of the ring and forming a tetrahedral intermediate.

-

Stabilization: The negative charge of this intermediate is delocalized across the aromatic system and is significantly stabilized by the electron-withdrawing ester group and the remaining fluorine atom.[8][10]

-

Elimination: Aromatization is restored by the expulsion of the fluoride ion, which is a good leaving group in this context, yielding the substituted product.

Regioselectivity: C2 vs. C5

A key consideration is which fluorine atom will be displaced. The C2 position is ortho to the powerfully electron-withdrawing ester group, while the C5 position is para. Both positions are activated.[8][9] In many cases, substitution at the C2 position is kinetically favored due to the strong inductive pull and resonance stabilization provided by the adjacent ester. However, the precise outcome can depend on the nucleophile, solvent, and reaction temperature. This predictable regioselectivity allows for the synthesis of specific isomers, which is a significant advantage in drug development.[11]

Experimental Protocol: Illustrative SNAr with an Amine

This protocol describes a general procedure for the substitution of a fluorine atom with a primary or secondary amine.

Objective: To synthesize an ethyl 2-amino-5-fluorobenzoate derivative.

Materials:

-

Ethyl 2,5-difluorobenzoate

-

Amine (e.g., morpholine, 2.2 equivalents)

-

Potassium Carbonate (K₂CO₃, 3.0 equivalents)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate, Water, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl 2,5-difluorobenzoate (1.0 eq), potassium carbonate (3.0 eq), and the chosen amine (2.2 eq).

-

Add anhydrous DMSO to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting material.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with water and then with brine to remove residual DMSO and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Causality Note: The use of a polar aprotic solvent like DMSO is crucial as it solvates the cation (K⁺) but not the nucleophile, enhancing its reactivity. The excess base (K₂CO₃) neutralizes the HF formed during the reaction.

Directed ortho-Metalation (DoM): Precision C-H Functionalization

Directed ortho-Metalation (DoM) is a highly regioselective method for functionalizing aromatic rings.[12][13] It leverages a "Directing Metalation Group" (DMG) to guide a strong organolithium base to deprotonate a specific ortho proton.[14] In ethyl 2,5-difluorobenzoate, the ester group serves as an effective DMG.

Mechanism and Regiocontrol

-

Coordination: A strong base, typically n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), first coordinates to the Lewis basic carbonyl oxygen of the ester group.[14][15]

-

Deprotonation: This coordination brings the base into close proximity with the proton at the C6 position, facilitating its removal and forming a thermodynamically stable aryllithium intermediate.[13][16] This process is highly regioselective, as the other protons are not sterically accessible or electronically favored for abstraction.[12]

-

Electrophilic Quench: The resulting aryllithium species is a potent nucleophile and can be reacted with a wide range of electrophiles (E⁺) to install a new substituent exclusively at the C6 position.

Experimental Protocol: Illustrative DoM and Iodination

This protocol provides a general method for the C6-iodination of ethyl 2,5-difluorobenzoate.

Objective: To synthesize ethyl 2,5-difluoro-6-iodobenzoate.

Materials:

-

Ethyl 2,5-difluorobenzoate

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (I₂) solution in anhydrous THF

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Sodium thiosulfate solution

-

Ethyl acetate, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Set up an oven-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

Add anhydrous THF to the flask, followed by ethyl 2,5-difluorobenzoate (1.0 eq).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

-

In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous THF.

-

Slowly add the iodine solution to the aryllithium mixture at -78 °C. The dark color of the iodine should dissipate upon addition.

-

After stirring for 30 minutes, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add ethyl acetate.

-

Wash the organic layer sequentially with water, sodium thiosulfate solution (to remove excess iodine), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield the C6-iodinated product.

Trustworthiness Note: The use of strictly anhydrous conditions and low temperatures (-78 °C) is critical to prevent side reactions, such as quenching of the organolithium species by trace water or reaction with the solvent.[12]

Reactions at the Ester Moiety

Beyond transformations on the aromatic ring, the ethyl ester group itself can undergo standard reactions, providing further avenues for molecular diversification.

-

Hydrolysis: Standard acidic (e.g., HCl/H₂O, heat) or basic (e.g., NaOH/EtOH, then H₃O⁺ workup) hydrolysis readily converts the ester to the corresponding 2,5-difluorobenzoic acid . This carboxylic acid is a valuable intermediate for amide couplings and other transformations.

-

Reduction: Potent reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the primary alcohol, (2,5-difluorophenyl)methanol . This reaction provides access to a different class of functionalized building blocks.

Role in Cross-Coupling Reactions

While ethyl 2,5-difluorobenzoate itself is not a typical substrate for cross-coupling, its derivatives are workhorses in reactions like the Suzuki-Miyaura coupling.[17][18] For example, the 2,5-difluorobenzoic acid obtained from hydrolysis can be converted into a boronic acid or ester. Alternatively, the C6-iodinated product from a DoM sequence is an excellent substrate for Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the formation of complex biaryl systems or the introduction of alkyne and amine functionalities.[17] The fluorine atoms often remain in the final molecule, where they can enhance metabolic stability and binding affinity, a highly desirable feature in drug discovery.[17]

Conclusion

Ethyl 2,5-difluorobenzoate is a strategically designed building block whose reactivity is dominated by the powerful electron-withdrawing effects of its substituents. A thorough understanding of its propensity to undergo Nucleophilic Aromatic Substitution and Directed ortho-Metalation allows chemists to precisely and predictably functionalize the aromatic core. By leveraging these distinct reactivity modes, in addition to transformations at the ester group, researchers can efficiently construct complex molecular architectures for applications ranging from medicinal chemistry to materials science.

References

- Vertex AI Search.

- Grokipedia.

- Baran Lab.

- Benchchem. A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid.

- Wikipedia.

- Oakwood Chemical.

- University of Michigan. Directed (ortho)

- Chem-Station Int. Ed.

- Wikipedia.

- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Chemistry Steps.

- Molecules (MDPI).

- Chad's Prep. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.

- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.

- BLD Pharm.

- Chemical-Suppliers.com.

- Lab Pro Inc.

- PubChem. 2-(Methanesulfonamido)

- Amadis Chemical.

Sources

- 1. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]

- 2. Ethyl 2,5-difluorobenzoate [oakwoodchemical.com]

- 3. 708-25-8|Ethyl 2,5-difluorobenzoate|BLD Pharm [bldpharm.com]

- 4. Ethyl 2,5-difluorobenzoate | CAS 708-25-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 2-(Methanesulfonamido)ethyl 2,5-difluorobenzoate | C10H11F2NO4S | CID 72018370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labproinc.com [labproinc.com]

- 7. Ethyl 2,5-difluorobenzoate,708-25-8-Amadis Chemical [amadischem.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 14. baranlab.org [baranlab.org]

- 15. uwindsor.ca [uwindsor.ca]

- 16. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

A Senior Application Scientist's Guide to Ethyl 2,5-difluorobenzoate: Commercial Availability, Strategic Sourcing, and Application in Drug Discovery

For the discerning researcher and drug development professional, the strategic selection of chemical building blocks is a critical determinant of project success. Among the vast catalog of available reagents, fluorinated synthons hold a place of particular importance due to their ability to modulate a molecule's physicochemical and pharmacokinetic properties. This guide provides an in-depth technical overview of Ethyl 2,5-difluorobenzoate (CAS No. 708-25-8), a versatile intermediate whose specific substitution pattern offers unique advantages in medicinal chemistry. We will explore its commercial landscape, key quality attributes, and its application as a precursor in the synthesis of bioactive agents.

Physicochemical Profile and Structural Attributes

Ethyl 2,5-difluorobenzoate is a difluorinated aromatic ester. The fluorine atoms at the 2- and 5-positions create a distinct electronic and steric profile that influences its reactivity and the properties of downstream compounds. The electron-withdrawing nature of the fluorine atoms can impact the reactivity of the aromatic ring and the ester group.

Rationale for Selection: The 2,5-difluoro substitution pattern is particularly valuable in drug design. This specific arrangement can enhance binding potency and improve pharmacokinetic profiles. For instance, in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a 2,5-difluorophenyl group was found to be significantly more potent than other isomeric substitutions like the 3,4-difluoro analogue.[1] This enhancement is often attributed to favorable interactions with target proteins and modulation of the molecule's metabolic stability.[2][3][4]

Data Summary: Below is a table summarizing the key physicochemical properties of Ethyl 2,5-difluorobenzoate.

| Property | Value | Source(s) |

| CAS Number | 708-25-8 | [5] |

| Molecular Formula | C₉H₈F₂O₂ | [5] |

| Molecular Weight | 186.16 g/mol | [5] |

| Appearance | Colorless to light yellow liquid/low melting solid | Inferred from supplier data |

| Purity | Typically ≥97% to 99% | [2] |

| Boiling Point | ~65-67°C / 15 mmHg (for 2,4-isomer) | [6] |

| Density | ~1.22 g/cm³ (for 2,4-isomer) | [6] |

Note: Specific boiling point and density data for the 2,5-isomer are not consistently reported in public literature; values for the closely related 2,4-isomer are provided for estimation.

Commercial Availability and Procurement Strategy

Ethyl 2,5-difluorobenzoate is readily available from a range of specialty chemical suppliers, catering to both small-scale research and larger developmental needs.

Supplier Overview: The following table provides a representative list of commercial suppliers. Pricing and stock levels are subject to change and should be verified directly with the vendor.

| Supplier | Typical Purity | Available Quantities | Notes |

| Oakwood Chemical | 99% | 1g, 5g, 25g, 100g | Provides detailed safety information.[2] |

| Amadis Chemical | 97% | 100g | Offers bulk inquiry options.[1] |

| BLD Pharm | ≥97% | Various | Notes requirement for cold-chain transport.[5] |

| Sigma-Aldrich | Varies | Custom quantities | Extensive documentation available for related compounds. |

| TCI Chemicals | Varies | Custom quantities | Offers a wide range of fluorinated building blocks. |

Expertise in Sourcing: When selecting a supplier, consider the following:

-

Purity and Analytical Data: For early-stage discovery, a purity of ≥97% is often sufficient. For later-stage development, seek suppliers who provide detailed Certificates of Analysis (CoA) with NMR, HPLC, or GC-MS data to ensure batch-to-batch consistency.

-

Scalability: If your project may advance to pilot-scale or manufacturing, choose a supplier with demonstrated bulk production capabilities to avoid costly re-sourcing and process validation later.

-

Documentation: Ensure the supplier provides a comprehensive Safety Data Sheet (SDS) compliant with local regulations.

Application in Medicinal Chemistry: A Synthetic Building Block

The primary value of Ethyl 2,5-difluorobenzoate lies in its utility as a precursor to more complex molecules. The ester can be readily hydrolyzed to 2,5-difluorobenzoic acid, which can then be coupled with other fragments to build target compounds. This pathway is instrumental in creating novel agents, such as potential antibacterial drugs based on hydrazone scaffolds.

The diagram below illustrates the strategic position of Ethyl 2,5-difluorobenzoate in a typical drug discovery synthesis pathway.

Caption: Synthetic pathway from Ethyl 2,5-difluorobenzoate to bioactive compounds.

Experimental Protocol: Base-Mediated Hydrolysis

This section provides a robust, self-validating protocol for the hydrolysis of Ethyl 2,5-difluorobenzoate to 2,5-difluorobenzoic acid, a critical first step for many synthetic routes.

Principle: The ester is saponified using a strong base (sodium hydroxide) in a mixed solvent system to ensure miscibility. The reaction is followed by acidification, which protonates the resulting carboxylate salt, causing the less soluble carboxylic acid to precipitate, providing a straightforward purification.

Experimental Workflow Diagram:

Sources

Ethyl 2,5-difluorobenzoate: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Review of a Key Fluorinated Building Block in Modern Chemistry

Ethyl 2,5-difluorobenzoate is a fluorinated aromatic ester that has emerged as a pivotal intermediate and building block in various fields, most notably in the development of pharmaceuticals and advanced materials. The strategic placement of two fluorine atoms on the benzene ring profoundly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable synthon for introducing the difluorophenyl moiety into more complex structures. This guide provides a detailed exploration of its synthesis, properties, key reactions, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Profile

A thorough understanding of a chemical's properties is foundational to its effective and safe use in a laboratory setting. Ethyl 2,5-difluorobenzoate is typically a liquid at room temperature.

Table 1: Physicochemical Properties of Ethyl 2,5-difluorobenzoate

| Property | Value | Reference |

| CAS Number | 708-25-8 | [1][2] |

| Molecular Formula | C₉H₈F₂O₂ | [2] |

| Molecular Weight | 186.16 g/mol | [2] |

| Appearance | Colorless to light yellow liquid/low melting solid | [3] |

| Boiling Point | ~212 °C | |

| Density | ~1.22 g/cm³ | |

| LogP (n-octanol/water) | 2.59 |

Safety and Handling

Ethyl 2,5-difluorobenzoate is classified as a combustible liquid and an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4]

Core Safety Protocols:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3] Eyewash stations and safety showers should be readily accessible.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[4]

-

Handling: Avoid breathing vapors or mist.[3] Prevent contact with skin and eyes. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[5] Do not let the product enter drains.

Synthesis and Mechanistic Considerations

The most common and industrially scalable method for preparing Ethyl 2,5-difluorobenzoate is through the Fischer esterification of 2,5-difluorobenzoic acid. This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol.

Mechanism of Fischer Esterification

The reaction proceeds via a nucleophilic acyl substitution.

-

Protonation of the Carbonyl: The acid catalyst (typically sulfuric acid) protonates the carbonyl oxygen of the 2,5-difluorobenzoic acid, which significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A lone pair of electrons from the oxygen atom of ethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a weak base (like water or another molecule of ethanol) to regenerate the acid catalyst and yield the final product, Ethyl 2,5-difluorobenzoate.

Detailed Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes a standard laboratory-scale synthesis of Ethyl 2,5-difluorobenzoate.

Materials:

-

2,5-Difluorobenzoic acid (1.0 eq)

-

Anhydrous Ethanol (EtOH) (can be used in excess as the solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2,5-difluorobenzoic acid (1.0 eq) and an excess of anhydrous ethanol.[6]

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate or diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

-

Drying and Filtration: Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄. Filter to remove the drying agent.

-

Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude Ethyl 2,5-difluorobenzoate.

-

Purification: The crude product can be further purified by vacuum distillation if necessary to obtain a high-purity final product.

Applications in Medicinal Chemistry and Drug Development

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[7] Ethyl 2,5-difluorobenzoate serves as a key precursor for introducing the 2,5-difluorophenyl group, which is present in numerous biologically active compounds.

One notable application is in the synthesis of hydrazone derivatives. Research has shown that coupling 2,5-difluorobenzohydrazide (derived from Ethyl 2,5-difluorobenzoate) with various aldehydes produces hydrazones with significant antibacterial activity.[8][9] This highlights the ester's role as a foundational scaffold for developing new classes of therapeutic agents. The fluorine atoms can modulate the electronic environment and lipophilicity of the final compounds, which are critical parameters for drug efficacy.[7]

Key Reactions for Derivatization

Ethyl 2,5-difluorobenzoate can undergo several key transformations to create more complex molecules.

-

Hydrolysis: The ester can be hydrolyzed back to 2,5-difluorobenzoic acid under either acidic or basic conditions. This is often a necessary step to enable subsequent amide bond couplings.

-

Amidation/Hydrazinolysis: Direct reaction with amines or hydrazine hydrate can convert the ester into the corresponding amides or hydrazides. 2,5-difluorobenzohydrazide is a particularly useful intermediate for creating hydrazones and other heterocyclic systems.[8]

-

Reduction: The ester group can be reduced to an alcohol (2,5-difluorophenyl)methanol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Aromatic Substitution (SₙAr): While the fluorine atoms are generally stable, under specific conditions with potent nucleophiles, they can be displaced. This reactivity, however, is less common compared to rings activated by strong electron-withdrawing groups like a nitro group.

Conclusion

Ethyl 2,5-difluorobenzoate is more than just a simple chemical intermediate; it is a versatile and enabling tool for modern chemical synthesis. Its well-defined physicochemical properties, straightforward synthesis, and diverse reactivity make it an invaluable building block for accessing complex molecules. For researchers in drug discovery and materials science, a comprehensive understanding of this compound's chemistry and handling is essential for leveraging its full potential in creating novel and impactful innovations.

References

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Chemical-Suppliers. (n.d.). Ethyl 2,5-difluorobenzoate | CAS 708-25-8.

- Lab Pro Inc. (n.d.). Ethyl 2,4-Difluorobenzoate, 25G - E0935-25G.

- ChemBK. (2024). ethyl 2,4-difluorobenzoate.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 2,4-difluorobenzoate, 97%.

- Thermo Fisher Scientific Chemicals, Inc. (2024). SAFETY DATA SHEET.

- Oakwood Chemical. (n.d.). Ethyl 2,5-difluorobenzoate.

- ChemicalBook. (2025). ETHYL 2,4-DIFLUOROBENZOATE - Safety Data Sheet.

- ChemicalBook. (n.d.). ETHYL 2,3-DIFLUOROBENZOATE CAS#: 773134-65-9.

- PubChem. (n.d.). 2,5-Difluorobenzoic acid.

- ChemScene. (n.d.). 1822630-55-6 | Ethyl 2-ethyl-5-fluorobenzoate.

- Bentham Science Publisher. (n.d.). Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents.

- Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 15-36.

- ResearchGate. (n.d.). Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents | Request PDF.

- ChemicalBook. (n.d.). 108928-00-3(ETHYL 2,4-DIFLUOROBENZOATE) Product Description.

- ResearchGate. (n.d.). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities.